5'-O-(4,4'-二甲氧基三苯甲基)-2'-脱氧胞苷

描述

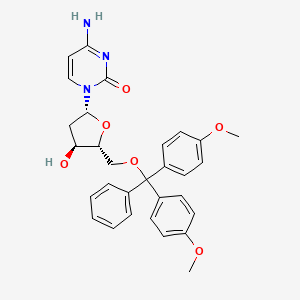

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine, also known as DMT-T, is a pyrimidine . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It may also be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .

Synthesis Analysis

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . The kinetics and mechanism of the deprotection (detritylation) of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine nucleoside catalyzed by dichloroacetic acid have been studied .

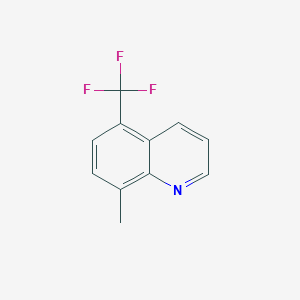

Molecular Structure Analysis

The molecular formula of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is C31H32N2O7 . The molecular weight is 544.59 .

Chemical Reactions Analysis

The deprotection (detritylation) of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine nucleoside catalyzed by dichloroacetic acid has been studied . The reaction gives a 4,4’-dimethoxytrityl carbocation .

Physical And Chemical Properties Analysis

5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is a white to off-white powder . It has a molecular weight of 544.59 and a density of 1.35g/cm3 . The storage temperature is 2-8°C .

科学研究应用

Solid-Phase Synthesis of Polynucleotides

It is used in the solid-phase synthesis of polynucleotides . This method is crucial for creating specific sequences of DNA or RNA, which can be used for diagnostic assays, research, and therapeutic purposes.

Stereoselective Synthesis

The compound is involved in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleosides . This process is important for creating nucleoside analogs with specific stereochemistry, which can have significant implications in medicinal chemistry.

Research Use Only (RUO) Applications

As a RUO compound, it is used in various research applications to understand the mechanisms of action of nucleoside analogs and their interactions with biological systems .

Solubility Studies

The solubility of this compound in acetonitrile is studied to understand its behavior in different solvents, which is essential for its application in chemical reactions and pharmaceutical formulations .

作用机制

Target of Action

The primary target of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine, also known as 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one, is the E. coli dUTP nucleotidohydrolase (dUTPase) . This enzyme plays a crucial role in maintaining the balance of dUTP and dTTP in the cell, which is essential for DNA synthesis and repair .

Mode of Action

The compound acts as a competitive inhibitor of the E. coli dUTPase . It binds to the active site of the enzyme, preventing the binding of the natural substrate, dUTP. This inhibition disrupts the balance of dUTP and dTTP in the cell, which can lead to the incorporation of uracil into DNA during replication .

Biochemical Pathways

The inhibition of dUTPase by 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine affects the nucleotide metabolism pathway . Specifically, it disrupts the conversion of dUTP to dUMP, a precursor for dTTP. This disruption can lead to an increase in dUTP levels and a decrease in dTTP levels, causing uracil to be incorporated into DNA instead of thymine .

Result of Action

The incorporation of uracil into DNA can lead to DNA damage and trigger the DNA repair mechanisms of the cell. If the damage is too severe or the repair mechanisms are overwhelmed, this can lead to cell death . Therefore, 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine has potential as an anticancer and antiviral agent .

安全和危害

5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

未来方向

属性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(34)18-28(39-26)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBLVFBRAADPJF-ZRRKCSAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473339 | |

| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine | |

CAS RN |

76512-82-8 | |

| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine often used in oligonucleotide synthesis?

A1: 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine serves as a protected form of deoxycytidine, a crucial nucleoside in DNA. The 4,4'-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of the deoxyribose sugar. This protection is vital in phosphoramidite chemistry, a widely used method for synthesizing oligonucleotides. [, ] The DMT group can be selectively removed later in the synthesis, allowing for the controlled addition of further nucleotides to the growing oligonucleotide chain.

Q2: What is the significance of the phosphoramidite chemistry mentioned in relation to 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine?

A2: Phosphoramidite chemistry is central to solid-phase oligonucleotide synthesis. In this method, 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is typically converted into its corresponding 3'-O-(2-cyanoethyl N,N-diisopropyl) phosphoramidite derivative. [] This reactive intermediate allows for the efficient and controlled coupling with another nucleoside, forming a new internucleotide bond. The process can be repeated to build oligonucleotides of desired sequences.

Q3: The research mentions stereoselective synthesis of phosphorothioates. How does 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine contribute to this?

A3: One research paper explores the use of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in the stereoselective synthesis of phosphorothioates, which are oligonucleotide analogs with a sulfur atom replacing one of the oxygen atoms in the phosphate backbone. [] This modification can enhance the stability and resistance to enzymatic degradation of therapeutic oligonucleotides. The study investigates the stereochemistry of internucleotide bond formation using a 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine derivative modified at the 3' position with a phosphorothioate group. [] Understanding the factors influencing stereoselectivity in this context is crucial for developing oligonucleotide therapeutics with predictable activity and improved pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)